5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine 5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine
Brand Name: Vulcanchem
CAS No.: 1369370-47-7
VCID: VC8236048
InChI: InChI=1S/C6H9N3/c7-5-1-6-2-8-4-9(6)3-5/h2,4-5H,1,3,7H2
SMILES: C1C(CN2C1=CN=C2)N
Molecular Formula: C6H9N3
Molecular Weight: 123.16

5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine

CAS No.: 1369370-47-7

Cat. No.: VC8236048

Molecular Formula: C6H9N3

Molecular Weight: 123.16

* For research use only. Not for human or veterinary use.

5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine - 1369370-47-7

Specification

CAS No. 1369370-47-7
Molecular Formula C6H9N3
Molecular Weight 123.16
IUPAC Name 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine
Standard InChI InChI=1S/C6H9N3/c7-5-1-6-2-8-4-9(6)3-5/h2,4-5H,1,3,7H2
Standard InChI Key RFASMAIQFQCMIV-UHFFFAOYSA-N
SMILES C1C(CN2C1=CN=C2)N
Canonical SMILES C1C(CN2C1=CN=C2)N

Introduction

5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine is a heterocyclic organic compound with potential applications in medicinal chemistry due to its imidazole-based structure. This compound is part of a broader class of imidazole derivatives known for their biological and pharmacological activities. Below, we provide a detailed exploration of its chemical properties, structure, synthesis, and potential applications.

Molecular Information

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol .

  • IUPAC Name: 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine .

  • Synonyms:

    • 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine

    • EN300-244101

    • CAS Number: 1369370-47-7 .

Structural Characteristics

The compound features a fused pyrrole and imidazole ring system with an amine group at the sixth position. Its structure can be visualized in both 2D and interactive 3D conformations:

  • SMILES Notation: C1C(CN2C1=CN=C2)N .

  • InChIKey: RFASMAIQFQCMIV-UHFFFAOYSA-N .

PropertyValue
Molecular FormulaC₆H₉N₃
Molecular Weight123.16 g/mol
IUPAC Name6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine
SMILESC1C(CN2C1=CN=C2)N

Synthesis Pathway

The synthesis of compounds like 5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine often involves cyclization reactions that form the fused heterocyclic system. Imidazole derivatives are typically synthesized through:

  • Condensation of appropriate precursors (e.g., aldehydes or ketones) with amines.

  • Cyclization under acidic or basic conditions.

  • Functionalization to introduce specific substituents such as the amine group at the sixth position.

Derivatives

The dihydrochloride salt form of this compound (PubChem CID: 121552533) has been documented with molecular weight adjustments due to its ionic state (196.07 g/mol) . This derivative may enhance solubility and stability for biological applications.

Pharmacological Potential

Imidazole-based compounds are widely studied for their antibacterial, antifungal, and antiprotozoal properties due to their ability to interact with biological targets such as enzymes and receptors . The presence of the amine group in this compound may enhance its hydrogen-bonding capabilities, potentially improving its binding affinity to biological targets.

Applications in Drug Design

The imidazole moiety is a privileged structure in medicinal chemistry:

  • Antibacterial Agents: Studies on related imidazole derivatives have demonstrated significant activity against pathogenic bacteria .

  • Antiprotozoal Agents: Compounds with structural similarities have shown promising results against protozoal infections .

Spectroscopic Features

Spectroscopic techniques such as NMR and IR are crucial for characterizing heterocyclic compounds:

  • NMR Peaks: Typical imidazole protons resonate between δ = 6–8 ppm.

  • IR Bands: Characteristic N-H stretching bands appear around 3400–3200 cm⁻¹ .

Computational Descriptors

Theoretical calculations provide insights into molecular geometry and electronic properties:

  • LogP (Partition Coefficient): Indicates moderate hydrophilicity.

  • Polar Surface Area (PSA): Suggests potential for membrane permeability.

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